Hsdvhk-NH2, also known as HSDVHK-NH2, is a synthetic compound that acts as an antagonist of the integrin alpha v beta 3-vitronectin interaction. This compound has garnered attention due to its potential applications in various biomedical fields, particularly in cancer research and treatment. Its mechanism involves interfering with cell adhesion processes that are critical in tumor progression and metastasis.
Hsdvhk-NH2 is classified as a peptide-based antagonist. It is derived from a specific sequence designed to inhibit the interaction between integrins and their ligands, particularly vitronectin. The compound is synthesized through methods that ensure high purity and activity, making it suitable for research applications.
The synthesis of Hsdvhk-NH2 typically involves solid-phase peptide synthesis (SPPS), a widely used technique for constructing peptides. This method allows for the sequential addition of amino acids to a growing chain attached to a solid support. The process includes:
The synthesis may require specific reagents such as coupling agents (e.g., N,N'-diisopropylcarbodiimide) and solvents (e.g., dimethylformamide) to facilitate the reactions. The final product is typically characterized by high-performance liquid chromatography to ensure purity.
The molecular structure of Hsdvhk-NH2 can be represented by its amino acid sequence: Histidine-Serine-Aspartic Acid-Valine-Histidine-Lysine-Amine. The presence of these amino acids contributes to its biological activity as an integrin antagonist.
The molecular formula can be denoted as C₁₄H₁₈N₄O₄S, with a molecular weight of approximately 318.38 g/mol. The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into its conformation and interactions.
Hsdvhk-NH2 undergoes several chemical reactions relevant to its function as an antagonist:
Kinetic studies may be performed to determine the binding affinity (IC50) of Hsdvhk-NH2 for integrin alpha v beta 3, with reported values around 1.74 pg/mL (approximately 2.414 pM). These values indicate strong binding capabilities essential for its therapeutic potential.
The mechanism of action for Hsdvhk-NH2 involves:
Studies have shown that blocking the integrin-vitronection interaction can lead to reduced tumor growth and metastasis in preclinical models, highlighting its potential as a therapeutic agent.
Relevant analyses such as differential scanning calorimetry or thermogravimetric analysis may provide insights into thermal stability.
Hsdvhk-NH2 has several important applications in scientific research:
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2